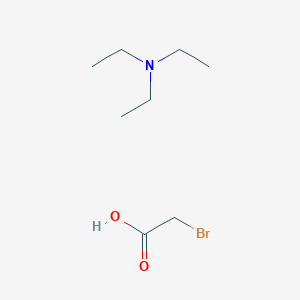![molecular formula C22H36O2 B14680505 (2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid CAS No. 28393-20-6](/img/structure/B14680505.png)
(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid is a complex organic molecule. It is characterized by a cyclopenta[a]phenanthrene core structure, which is a polycyclic aromatic hydrocarbon. This compound is notable for its intricate stereochemistry, with multiple chiral centers contributing to its three-dimensional conformation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid typically involves multi-step organic synthesis. The process begins with the construction of the cyclopenta[a]phenanthrene core, followed by the introduction of the propanoic acid side chain. Key steps include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.
Functional Group Transformations: Introduction of functional groups such as hydroxyl, carbonyl, and carboxyl groups.
Stereoselective Reactions: Control of stereochemistry at multiple chiral centers using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Halogenation of aromatic rings using halogenating agents like bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound.
科学的研究の応用
(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
類似化合物との比較
(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid: can be compared to other similar compounds, such as:
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.
Steroids: Similar polycyclic structure but with distinct functional groups and physiological roles.
Bile Acids: Derived from cholesterol with additional hydroxyl and carboxyl groups, involved in digestion and absorption of fats.
This compound’s uniqueness lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
28393-20-6 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H36O2/c1-14(20(23)24)17-9-10-18-16-8-7-15-6-4-5-12-21(15,2)19(16)11-13-22(17,18)3/h14-19H,4-13H2,1-3H3,(H,23,24)/t14-,15?,16-,17+,18-,19-,21-,22+/m0/s1 |
InChIキー |
NRESKKGDHRQEMH-BKUOWTCMSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(=O)O |
正規SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)



![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)


![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)

![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)


